N-(butan-2-yl)-6-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-butan-2-yl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-4-8(2)12-10-6-5-9(3)11-7-10/h5-8,12H,4H2,1-3H3 |
InChI Key |
OMMCAQBJSPGROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CN=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-6-methylpyridin-3-amine typically involves the alkylation of 6-methylpyridin-3-amine with a butan-2-yl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(butan-2-yl)-6-methylpyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: N-oxides, other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(butan-2-yl)-6-methylpyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in the investigation of biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features can be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural features and properties of N-(butan-2-yl)-6-methylpyridin-3-amine with related pyridine derivatives:
Key Observations:
- Lipophilicity: The butan-2-yl group in the target compound likely confers higher lipophilicity than shorter alkyl chains (e.g., propan-2-yl in ) or polar substituents (e.g., aminomethyl in or methoxy in ) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) reduce pyridine ring basicity, whereas electron-donating groups (e.g., methyl in the target compound) enhance it .
Biological Activity
N-(butan-2-yl)-6-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.
The synthesis of this compound typically involves the alkylation of 6-methylpyridin-3-amine with butan-2-yl halide under basic conditions. The reaction can be summarized as follows:
Starting Materials:
- 6-methylpyridin-3-amine
- Butan-2-yl halide
Reaction Conditions:
- Base: Sodium hydride or potassium carbonate
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
The reaction proceeds through nucleophilic attack by the deprotonated amine on the butan-2-yl halide, yielding the desired product.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer effects. A study highlighted its ability to inhibit cell proliferation in several cancer cell lines. The compound appears to induce apoptosis and inhibit angiogenesis, which are critical processes in tumor growth and metastasis .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may modulate the activity of key proteins involved in cell growth and survival, leading to its observed biological effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity at low concentrations. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Study 2: Anticancer Activity
In another study, the compound was tested on various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic markers compared to controls .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
